![molecular formula C39H48N8O14 B10856454 (2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate](/img/structure/B10856454.png)
(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SF1126 is a vascular-targeted pan-phosphoinositide 3-kinase inhibitor prodrug. It is designed to exhibit antitumor and antiangiogenic activity by inhibiting the phosphoinositide 3-kinase pathway, which is frequently aberrant in human cancers . SF1126 is a conjugate of LY294002, a known phosphoinositide 3-kinase inhibitor, with an RGDS peptide that targets integrins within the tumor compartment .
Preparation Methods
The synthesis of SF1126 involves the conjugation of LY294002 with an RGDS peptide. The preparation of SF1126 and its control compound SF1326 has been described in various studies . The synthetic route typically involves the following steps:
Chemical Reactions Analysis
SF1126 undergoes various chemical reactions, primarily involving its active moiety LY294002. Some of the key reactions include:
Inhibition of Phosphoinositide 3-Kinase: SF1126 inhibits all class IA isoforms of phosphoinositide 3-kinase, as well as other key members of the phosphoinositide 3-kinase superfamily, including DNA-dependent protein kinase and mechanistic target of rapamycin.
Antitumor Activity: SF1126 exhibits antitumor activity by inhibiting the phosphorylation of AKT, a downstream target of phosphoinositide 3-kinase.
Antiangiogenic Activity: SF1126 also inhibits angiogenesis by targeting integrins and reducing the stabilization of hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha.
Scientific Research Applications
Cancer Therapy: SF1126 has shown promising results in preclinical and clinical studies for the treatment of various cancers, including hepatocellular carcinoma, multiple myeloma, and renal cell carcinoma
Combination Therapy: SF1126 has been studied in combination with other anticancer agents, such as sorafenib and bortezomib, to enhance its antitumor activity
Neuroblastoma: SF1126 is being evaluated in clinical trials for the treatment of relapsed or refractory neuroblastoma.
Mechanism of Action
SF1126 exerts its effects by inhibiting the phosphoinositide 3-kinase pathway. The compound selectively inhibits all class IA isoforms of phosphoinositide 3-kinase, as well as other key members of the phosphoinositide 3-kinase superfamily, including DNA-dependent protein kinase and mechanistic target of rapamycin . This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis .
Comparison with Similar Compounds
SF1126 is unique compared to other phosphoinositide 3-kinase inhibitors due to its conjugation with an RGDS peptide, which targets integrins within the tumor compartment . This targeting enhances the delivery of the active compound to the tumor vasculature and tumor, resulting in increased antitumor activity . Similar compounds include:
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNJBEMPMKWDCO-KCHLEUMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N8O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
852.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SF1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR. A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway. As a result, it is thought that inhibiting this pathway, via SF1126, could cause the resetting of sensitivity to approved agents and exhibit synergistic anticancer effects. |
Source


|
| Record name | SF1126 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
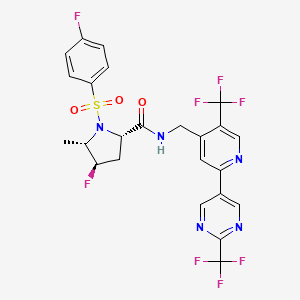
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)
![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)
![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)

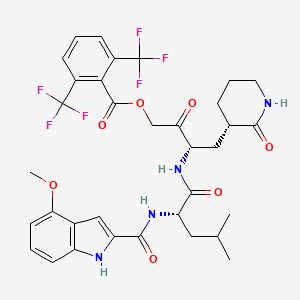
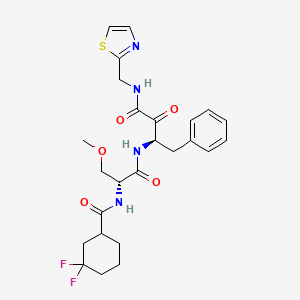

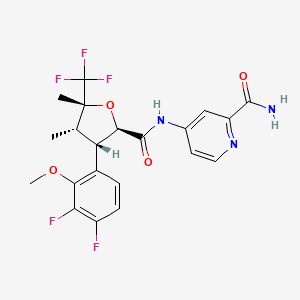
![2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)
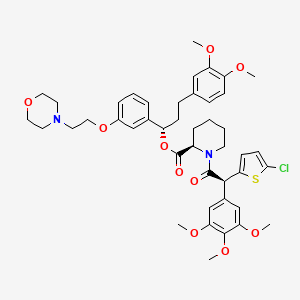
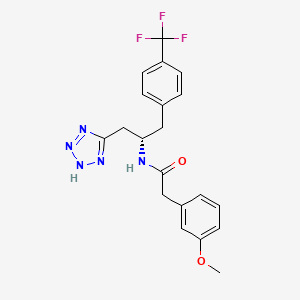
![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
